molecular formula C36H23BF14P B156997 CID 11974406 CAS No. 918824-12-1

CID 11974406

Cat. No.: B156997
CAS No.: 918824-12-1
M. Wt: 763.3 g/mol
InChI Key: KDUKOLNXDQLNER-UHFFFAOYSA-O
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Description

CID 11974406luorophenyl)borate is a complex organophosphorus compound. It is known for its unique structure, which includes multiple fluorine atoms and bulky trimethylphenyl groups. This compound is often used in advanced chemical research due to its ability to participate in various catalytic and hydrogenation reactions .

Properties

CAS No.

918824-12-1

Molecular Formula

C36H23BF14P

Molecular Weight

763.3 g/mol

InChI

InChI=1S/C36H22BF14P/c1-11-7-13(3)34(14(4)8-11)52(35-15(5)9-12(2)10-16(35)6)36-32(50)24(42)19(25(43)33(36)51)37(17-20(38)26(44)30(48)27(45)21(17)39)18-22(40)28(46)31(49)29(47)23(18)41/h7-10H,1-6H3/q-1/p+1

InChI Key

KDUKOLNXDQLNER-UHFFFAOYSA-O

SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F

Pictograms

Irritant

Synonyms

Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate;  Frustrated Phosphonium Borate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 11974406luorophenyl)borate typically involves the reaction of bis(2,4,6-trimethylphenyl)phosphine with a tetrafluorophenylborate precursor. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories due to its complex synthesis and the need for precise reaction conditions. The production process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

CID 11974406luorophenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas, various organic solvents, and other organophosphorus compounds. Reaction conditions typically involve mild temperatures and pressures to prevent decomposition of the compound .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the primary product is the hydrogenated form of the substrate .

Scientific Research Applications

CID 11974406luorophenyl)borate has several scientific research applications:

Mechanism of Action

The mechanism of action of CID 11974406luorophenyl)borate involves its ability to activate hydrogen molecules under mild conditions. The compound’s unique structure allows it to facilitate the transfer of hydrogen atoms to various substrates, making it an effective catalyst for hydrogenation reactions. The molecular targets and pathways involved include the activation of dihydrogen and the formation of phosphine-borane complexes .

Comparison with Similar Compounds

Similar Compounds

  • Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate
  • Bis(2,4,6-trimethylphenyl)phosphine oxide
  • 1,2-Bis(2,6-dimethylphenylphosphino)ethane

Uniqueness

CID 11974406luorophenyl)borate is unique due to its ability to activate hydrogen under mild conditions without the need for metal catalysts. This property makes it particularly valuable in green chemistry and sustainable industrial processes .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 11974406's biochemical properties?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • PICO: "How does this compound (Intervention) affect enzyme activity (Outcome) in E. coli (Population) compared to standard inhibitors (Comparison)?"
  • FINER: Ensure the question addresses gaps in existing literature, is experimentally tractable, and aligns with ethical guidelines .
    • Data Table : Comparison of Research Question Frameworks
FrameworkKey ComponentsApplication Example
PICOPopulation, Intervention, Comparison, OutcomeMechanistic studies
FINERFeasibility, Novelty, EthicsHypothesis-driven research

Q. What are the critical steps for conducting a literature review on this compound?

  • Methodological Answer :

Use academic databases (PubMed, SciFinder, Google Scholar) with keywords like "this compound + synthesis + applications."

Filter results to prioritize peer-reviewed articles (last 10 years) and primary sources.

Identify recurring gaps (e.g., limited toxicity data) using systematic review tools .

Q. How to design a preliminary experiment to characterize this compound's physical properties?

  • Methodological Answer :

  • Variables : Temperature, solvent polarity, concentration.
  • Controls : Use reference compounds with known properties.
  • Protocol : Follow guidelines for spectroscopic analysis (e.g., NMR, HPLC) and document procedures for reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Step 1 : Replicate experiments under identical conditions to rule out technical errors.
  • Step 2 : Compare results with prior studies; discrepancies may arise from impurities or instrumentation sensitivity.
  • Step 3 : Use complementary techniques (e.g., X-ray crystallography with NMR) for cross-validation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Non-linear regression (e.g., Hill equation) to model EC50/IC50 values.
  • ANOVA for comparing multiple treatment groups.
  • Software : R, GraphPad Prism, or Python libraries (SciPy) for dose-response curve fitting .

Q. How to ensure reproducibility in this compound's catalytic activity assays?

  • Methodological Answer :

  • Detailed Protocols : Specify reaction conditions (pH, temperature, catalyst loading).
  • Reference Standards : Include positive/negative controls in each assay batch.
  • Data Sharing : Publish raw datasets and computational workflows in supplementary materials .

Q. What strategies validate computational models predicting this compound's binding affinity?

  • Methodological Answer :

  • Experimental Validation : Compare docking results with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data.
  • Benchmarking : Use known ligand-receptor pairs to test model accuracy.
  • Uncertainty Quantification : Report confidence intervals for binding energy predictions .

Methodological Tables

Table 1 : Key Criteria for Evaluating Research Questions

CriterionDescriptionEvidence Source
FeasibilityAligns with available resources and ethical standards
NoveltyAddresses gaps in literature or challenges existing theories
ClarityAvoids ambiguous terms (e.g., "effectiveness")

Table 2 : Common Pitfalls in Experimental Design for this compound

PitfallMitigation Strategy
Uncontrolled variablesUse factorial design to isolate effects
Insufficient sample sizePower analysis to determine N
Poor reproducibilityOpen-access protocol sharing

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